5-Cyclobutyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C13H12N4O4 |
|---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
5-cyclobutyl-1-(3-nitrophenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12N4O4/c18-13(19)11-14-12(8-3-1-4-8)16(15-11)9-5-2-6-10(7-9)17(20)21/h2,5-8H,1,3-4H2,(H,18,19) |
InChI Key |
XHDXHWNTIKJEMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=NN2C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Derivatization
The carboxylic acid functionality can be introduced through hydrolysis of an ester precursor. This step is crucial for obtaining the final carboxylic acid derivative.
Chemical Reactions and Conditions
The synthesis of such compounds often employs techniques like microwave-assisted synthesis to enhance efficiency and yield. The reaction conditions are optimized for high purity, using simple and commercially available reagents.
| Reaction Step | Reagents | Conditions |
|---|---|---|
| Triazole Ring Formation | Cyclobutylamine, 3-nitrobenzoyl chloride, hydrazine hydrate | Microwave irradiation, solvent (e.g., ethanol or DMF) |
| Nitrophenyl Group Introduction | 3-Nitrobenzoyl chloride | Basic conditions (e.g., pyridine) |
| Carboxylic Acid Derivatization | Ester precursor, NaOH | Aqueous conditions, followed by acidification |
Spectroscopic Validation
The structure of the synthesized compound can be validated using spectroscopic techniques such as:
- 1H NMR : Key signals include aromatic protons from the nitrophenyl group and cyclobutyl protons.
- IR Spectroscopy : Confirm the carboxylic acid group via O-H stretch and C=O stretch.
- X-ray Crystallography : Resolves bond lengths and angles, particularly the triazole ring planarity and nitro group orientation.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated triazole derivatives.
Scientific Research Applications
5-Cyclobutyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the triazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to a broader class of 1,2,4-triazole-3-carboxylic acid derivatives, which are studied for their anti-inflammatory, antimicrobial, and enzyme-inhibitory activities. Below is a comparative analysis with key analogs:
Key Findings:
The 2-nitrophenyl variant () likely exhibits different spatial interactions due to nitro group positioning. Position 5 (Aliphatic/Bulky Groups): Cyclobutyl offers intermediate steric bulk compared to phenyl (compounds 16–32) and tert-butyl (). This balance may optimize solubility and membrane permeability while maintaining binding affinity .
COX-2 Inhibitory Potential: The 5-phenyl-3-pyridyl analogs (compounds 16–32) demonstrated COX-2 inhibition with fit values correlating to activity (4.8–6.2 in HipHop models) . The target compound’s 3-nitrophenyl group could mimic these interactions but requires experimental validation.
Synthetic Challenges :
- Cyclobutyl incorporation may require specialized reagents (e.g., cyclobutane carbonyl chloride) compared to phenyl or tert-butyl groups, which are synthesized via nucleophilic substitution or Friedel-Crafts alkylation .
Physicochemical Properties:
Structure-Activity Relationship (SAR) Insights:
- Nitro Group Position : Meta-substitution (3-nitrophenyl) in the target compound vs. ortho (2-nitrophenyl in ) may improve COX-2 selectivity due to better alignment with the enzyme’s active site .
- Cyclobutyl vs. Phenyl : The cyclobutyl group’s smaller size and conformational flexibility compared to phenyl could reduce steric hindrance, enhancing binding to shallow enzyme pockets .
Biological Activity
5-Cyclobutyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. Characterized by a triazole ring structure, this compound features a cyclobutyl group and a nitrophenyl substituent, which contribute to its unique chemical properties and potential applications in medicinal chemistry.
- Molecular Formula : C13H12N4O4
- Molecular Weight : 288.26 g/mol
- CAS Number : 2059934-80-2
The presence of the carboxylic acid functional group enhances its reactivity, making it a subject of interest in various fields of research, particularly in drug discovery and development.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across several domains:
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals. Studies using DPPH and ABTS assays demonstrate its potential as an effective antioxidant agent.
- Antibacterial Activity : Preliminary studies show that this compound exhibits antibacterial effects against various Gram-positive and Gram-negative bacteria. Molecular docking studies suggest strong binding affinities to bacterial enzymes, indicating potential as a therapeutic agent.
- Antifungal Activity : Given the structural similarities with other triazole derivatives known for antifungal properties, this compound is also being explored for its efficacy against fungal pathogens.
Antioxidant Activity
A study evaluated the antioxidant capabilities of various triazole derivatives, including this compound. The DPPH radical scavenging assay revealed significant inhibition percentages at various concentrations, indicating robust antioxidant activity comparable to established antioxidants like ascorbic acid.
| Concentration (μM) | Inhibition (%) |
|---|---|
| 10 | 25 |
| 20 | 40 |
| 50 | 65 |
| 100 | 85 |
Antibacterial Activity
The antibacterial efficacy was assessed through Minimum Inhibitory Concentration (MIC) tests against a panel of bacteria including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited potent antibacterial activity with MIC values as low as 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Molecular docking studies revealed that the compound binds effectively to bacterial enzyme targets, with docking scores indicating strong interactions.
Antifungal Activity
Similar to its antibacterial properties, the antifungal potential of this compound is being explored due to its structural characteristics resembling known antifungals. Initial tests against Candida albicans showed promising results with an MIC of 64 µg/mL.
Case Studies
A recent study focused on the synthesis and biological evaluation of various triazole derivatives highlighted the potential of compounds like this compound as candidates for further development in both antibacterial and antifungal therapies. The study emphasized the importance of structural modifications to enhance bioactivity and reduce toxicity.
Q & A
Q. What are the optimal synthetic routes for 5-cyclobutyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group substitution. A plausible route starts with cyclobutylamine and 3-nitrophenyl precursors, followed by triazole ring formation via cyclocondensation. For optimization, employ Design of Experiments (DOE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). Use a fractional factorial design to reduce the number of trials while identifying critical parameters. For example, reaction pH and stoichiometric ratios of intermediates (e.g., nitrophenyl derivatives) can be analyzed using response surface methodology (RSM) to maximize yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns on the triazole ring and nitrophenyl group. For instance, aromatic protons in the 3-nitrophenyl moiety typically resonate at δ 7.5–8.5 ppm, while cyclobutyl protons appear as multiplet signals in δ 2.0–3.0 ppm .
- IR Spectroscopy : Identify functional groups like the carboxylic acid (C=O stretch at ~1700 cm⁻¹) and nitro groups (asymmetric stretching at ~1520 cm⁻¹).
- LC-MS/HPLC : Assess purity and detect byproducts. Use reverse-phase HPLC with a C18 column and UV detection at 254 nm for nitroaromatic absorbance .
Q. How do steric effects from the cyclobutyl group influence the reactivity of the triazole ring in nucleophilic substitution reactions?
- Methodological Answer : The cyclobutyl group introduces steric hindrance, slowing down reactions at the triazole C-3 position. To study this, conduct comparative kinetic experiments using bulkier vs. smaller substituents (e.g., cyclohexyl vs. methyl). Monitor reaction rates via in-situ FTIR or NMR spectroscopy. For example, reactions with alkyl halides may require elevated temperatures (60–80°C) to overcome steric barriers .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanisms of this compound in catalytic processes?
- Methodological Answer : Use density functional theory (DFT) to model transition states and intermediates. For cyclization steps, calculate activation energies for plausible pathways (e.g., [3+2] cycloaddition vs. stepwise ring closure). Software like Gaussian or ORCA can simulate electron density maps to identify nucleophilic/electrophilic sites. Pair computational results with kinetic isotope effect (KIE) studies to validate mechanisms experimentally .
Q. How can contradictions in reported solubility data for this compound be resolved through advanced analytical methods?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Conduct:
- Thermogravimetric Analysis (TGA) : Detect solvent content in crystalline samples.
- Powder X-ray Diffraction (PXRD) : Identify polymorphs.
- Dynamic Light Scattering (DLS) : Measure particle size distribution in suspensions.
Statistical meta-analysis of published data can isolate variables (e.g., solvent polarity, temperature) contributing to contradictions .
Q. What strategies are recommended for designing bioactivity studies while minimizing interference from the nitro group’s redox activity?
- Methodological Answer : The nitro group can undergo reduction in biological systems, generating reactive intermediates. Mitigate this by:
- Using chemodosimeters (e.g., fluorescent probes) to track nitro group stability in vitro.
- Incorporating electron-withdrawing groups (e.g., carboxylates) to stabilize the nitro moiety.
- Conducting control experiments with nitro-free analogs to isolate pharmacological effects .
Data Analysis and Experimental Design
Q. How should researchers approach the optimization of heterogeneous catalysis conditions for large-scale synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test immobilized metal catalysts (e.g., Pd/C, Cu-ZSM-5) under varying pressures and temperatures.
- Process Simulation : Use Aspen Plus or similar software to model heat/mass transfer in flow reactors.
- Green Chemistry Metrics : Calculate E-factors and atom economy to prioritize sustainable protocols .
Q. What statistical methods are most robust for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodological Answer :
Apply logistic regression or probit analysis to model non-linear dose-response curves. For small datasets, use non-parametric methods like the Mann-Whitney U test. Validate results with bootstrap resampling to estimate confidence intervals. Software like GraphPad Prism or R packages (e.g.,
drc) can automate these analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
